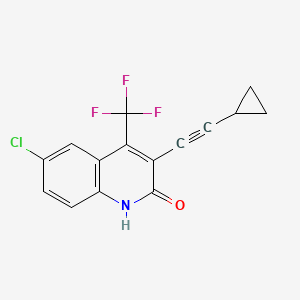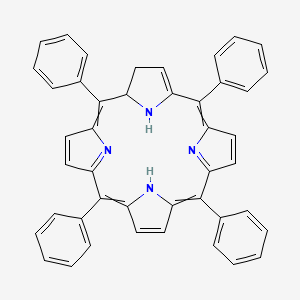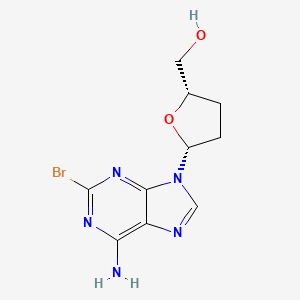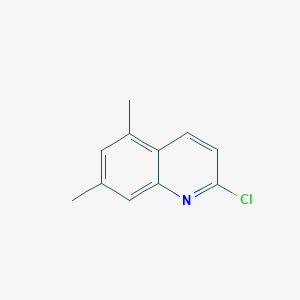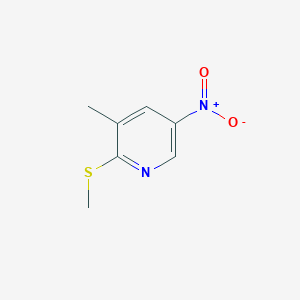
3-Methyl-2-methylsulfanyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-methylsulfanyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O2S It is a derivative of pyridine, characterized by the presence of a methyl group, a methylsulfanyl group, and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylsulfanyl-5-nitropyridine typically involves the nitration of 3-methyl-2-methylsulfanyl-pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-methylsulfanyl-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Iron powder, hydrochloric acid, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Ammonia, primary or secondary amines, thiols, typically in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Methyl-2-methylsulfonyl-5-nitropyridine or 3-Methyl-2-methylsulfinyl-5-nitropyridine.
Reduction: 3-Methyl-2-methylsulfanyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-methylsulfanyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving the reactivity of nitro and sulfanyl groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-2-methylsulfanyl-5-nitropyridine depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylsulfanyl group can participate in redox reactions, potentially affecting cellular redox balance. The compound may target specific enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-methylsulfonyl-5-nitropyridine
- 3-Methyl-2-methylsulfinyl-5-nitropyridine
- 3-Methyl-2-methylsulfanyl-5-aminopyridine
Uniqueness
3-Methyl-2-methylsulfanyl-5-nitropyridine is unique due to the presence of both a nitro group and a methylsulfanyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanyl-5-nitropyridine |
InChI |
InChI=1S/C7H8N2O2S/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3 |
InChI Key |
NSMRLOBRXXKGON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1SC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
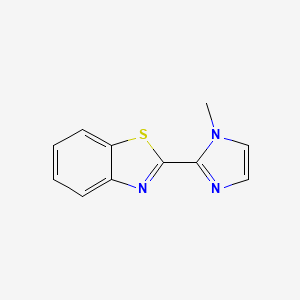

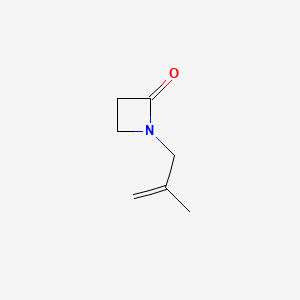
![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)

